2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions. One common method includes the use of microwave-assisted Suzuki–Miyaura cross-coupling reactions, which provide efficient and high-yielding pathways to obtain the desired compound . The reaction conditions often involve the use of palladium catalysts and boronic acids, which facilitate the formation of carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted reactions or continuous flow synthesis techniques to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological and photophysical properties .
Scientific Research Applications
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s effects on cellular pathways can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol is unique due to its trifluoromethyl group, which enhances its lipophilicity and stability. This structural feature contributes to its distinct biological and photophysical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H4F3N3O |
---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-3-5-11-2-1-6(14)13(5)12-4/h1-3,12H |
InChI Key |
LMNCZMORRLBDIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(NN2C1=O)C(F)(F)F |
Origin of Product |
United States |
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